Bienvenue dans la boutique en ligne BenchChem!

RG7834

HBsAg suppression HBV functional cure in vivo efficacy

RG7834 is the first-in-class oral HBV gene expression inhibitor targeting PAPD5/7 (TENT4A/B). Unlike nucleos(t)ide analogs, it achieves potent HBsAg reduction (1.09 log10) — crucial for studies requiring surface antigen clearance. With sub-nanomolar potency (IC50 2.8 nM) and >10 μM selectivity against 15 non-HBV viruses, it is the definitive chemical probe for HBV mRNA destabilization and host-virus interaction research. Essential benchmark for evaluating hepatoselective DHQ analogs.

Molecular Formula C22H27NO6
Molecular Weight 401.5 g/mol
CAS No. 2072057-17-9
Cat. No. B610459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7834
CAS2072057-17-9
SynonymsRG7834;  RG 7834;  RG-7834;  RO7020322;  RO 7020322;  RO-7020322
Molecular FormulaC22H27NO6
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC
InChIInChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m0/s1
InChIKeyKBXLMOYQNDMHQT-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RG7834 CAS 2072057-17-9: A First-in-Class HBV Expression Inhibitor Targeting PAPD5/7 for Research Procurement


RG7834 (RO 7020322; CAS 2072057-17-9) is a first-in-class, orally bioavailable small molecule inhibitor of hepatitis B virus (HBV) gene expression [1]. Belonging to the dihydroquinolizinone (DHQ) chemical class, it uniquely targets the host poly(A) polymerases PAPD5 and PAPD7 (TENT4A/B), thereby blocking the production of both viral DNA and antigens including HBsAg and HBeAg [2]. RG7834 demonstrates high potency in dHepaRG cells, with IC50 values of 2.8 nM (HBsAg), 2.6 nM (HBeAg), and 3.2 nM (HBV DNA) .

RG7834: Why Generic Substitution with Nucleos(t)ide Analogs or Other PAPD5/7 Inhibitors Fails in HBV Research


Substituting RG7834 with nucleos(t)ide analogs (NAs) such as entecavir is scientifically invalid for studies requiring reduction of HBV surface antigen (HBsAg), as NAs potently suppress HBV DNA but have negligible effect on HBsAg levels [1]. Furthermore, other PAPD5/7 inhibitors or DHQ analogs exhibit distinct selectivity, pharmacokinetic, and safety profiles that preclude direct interchangeability. For instance, RG7834-based PROTACs show markedly reduced anti-HBV potency [2], while next-generation hepatoselective DHQs achieve substantially improved liver-to-plasma exposure ratios [3]. The neurotoxicity observed in chronic RG7834 studies also highlights the critical importance of compound-specific toxicology data, which cannot be extrapolated to analogs [4].

RG7834: Quantified Evidence for Differentiated Scientific Selection Against Comparators and Alternatives


RG7834 Achieves Significant HBsAg Reduction Versus Entecavir in Humanized Mouse Model

RG7834 demonstrates a unique ability to reduce HBsAg levels, a key differentiator from nucleos(t)ide analogs like entecavir. In HBV-infected humanized uPA/SCID mice, oral treatment with RG7834 led to a mean HBsAg reduction of 1.09 log10, whereas entecavir had no significant effect on HBsAg levels [1].

HBsAg suppression HBV functional cure in vivo efficacy

RG7834 Exhibits >3,500-Fold Selectivity Window for HBV Over Other Viruses

RG7834 is highly selective for HBV. When screened against a panel of 15 DNA and RNA viruses including HIV and HCV, the IC50 of RG7834 was greater than 10 μM, demonstrating high specificity for HBV [1]. In contrast, its anti-HBV potency (HBsAg IC50 = 2.8 nM) is over 3,500-fold lower than the >10 μM IC50 against non-HBV viruses.

viral selectivity off-target profiling antiviral specificity

RG7834 Maintains Potent Anti-HBV Activity While PROTAC Derivative Loses Potency by >3,500-Fold

RG7834-based PROTACs, such as compound 12b, were developed to degrade PAPD5. However, while RG7834 potently inhibits HBV with IC50 values in the low nanomolar range (2.6-3.2 nM) , the PROTAC DHQ 12b showed substantially reduced anti-HBV activity, with HBsAg reduction in the 10 to 20 μM range [1]. This represents a >3,500-fold loss of potency compared to the parent compound.

PROTAC targeted degradation structure-activity relationship

Next-Generation Hepatoselective DHQ HS83128 Achieves 5-Fold Higher Liver Exposure and >10-Fold Improved Liver-to-Brain Selectivity Versus RG7834

Pharmacokinetic studies in CD-1 mice receiving comparable oral doses revealed that the hepatoselective DHQ HS83128 achieved a 5-fold increase in intrahepatic drug concentration and a >10-fold improvement in liver versus nervous system tissue selectivity compared to first-generation RG7834 [1]. This differentiation was engineered to reduce the risk of the neurotoxicity that halted RG7834's clinical development [2].

hepatoselective tissue distribution neurotoxicity mitigation

RG7834 Demonstrates Favorable In Vitro Safety Profile: No CYP Inhibition or hERG Liability

In vitro safety profiling demonstrates that RG7834 has no significant activity against major cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP2C9) with IC50 values >50 μM, nor does it inhibit the hERG potassium channel . This profile indicates low potential for drug-drug interactions and cardiac toxicity, which are common liabilities in antiviral development.

drug-drug interaction CYP inhibition hERG safety

RG7834: High-Impact Research and Industrial Application Scenarios Based on Differentiated Evidence


Functional Cure Research: Investigating HBsAg Reduction in Combination with Nucleos(t)ide Analogs

Employ RG7834 in HBV-infected humanized mouse models or in vitro hepatocyte systems to study the synergistic reduction of HBsAg when combined with nucleos(t)ide analogs (e.g., entecavir) or pegylated interferon α-2a. As demonstrated, RG7834 uniquely reduces HBsAg by 1.09 log10, a capability absent in NAs alone [1].

Host Factor Dependency Studies: Dissecting the Role of PAPD5/7 in Viral RNA Stabilization

Use RG7834 as a selective chemical probe to inhibit PAPD5/7 polyadenylation activity, thereby destabilizing HBV mRNA. This application is validated by studies showing that RG7834 shortens the poly(A) tail of viral transcripts and accelerates their degradation [2]. This is essential for elucidating host-virus interactions and identifying new therapeutic targets.

Selectivity Profiling: Differentiating HBV-Specific Effects from Broad-Spectrum Antiviral Activity

Leverage RG7834's high selectivity (>10 μM IC50 against a panel of 15 non-HBV viruses vs. 2.8 nM against HBsAg) to ensure that observed effects are HBV-specific. This application is critical in co-infection models or when screening for off-target effects in host transcriptome analyses [3].

Pharmacokinetic Benchmarking: Establishing a Baseline for Next-Generation Hepatoselective DHQ Development

Utilize RG7834 as a first-generation benchmark compound to evaluate the improved liver-to-plasma and liver-to-brain selectivity of novel hepatoselective DHQ analogs like HS83128. The documented 5-fold lower liver exposure and >10-fold poorer nervous system selectivity of RG7834 provide a clear quantitative reference for comparative PK/PD studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RG7834

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.